Engineering Responsive Matrices: A Technical Guide to Acrylamido-Phenylacetic Acid Hydrogels
Topic: Literature Review of Acrylamido-Phenylacetic Acid Derivatives in Hydrogels Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary This...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature Review of Acrylamido-Phenylacetic Acid Derivatives in Hydrogels
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
This technical guide synthesizes the current state of art regarding acrylamido-phenylacetic acid derivatives , a specialized class of functional monomers used to engineer stimuli-responsive hydrogels. Unlike ubiquitous commodity monomers (e.g., NIPAAm), these derivatives—specifically N-acryloyl-4-aminophenylacetic acid (AAPA) and its structural analog N-acryloyl-L-phenylalanine (NAPA) —offer a unique "amphiphilic duality."[1] They possess a hydrophobic aromatic moiety (phenyl) and a pH-sensitive hydrophilic handle (carboxylic acid) within the same monomeric unit.[1]
This guide details the molecular engineering, synthesis protocols, physicochemical characterization, and therapeutic applications of these matrices, with a focus on self-validating experimental workflows.[1]
Molecular Engineering & Chemical Architecture
The "acrylamido-phenylacetic acid" motif refers to a family of monomers where an acrylic group is coupled to a phenylacetic acid scaffold via an amide linkage.[2] This structure dictates the hydrogel's two critical material attributes (CMAs):
pH-Sensitivity: The carboxylic acid group (
) allows for protonation/deprotonation transitions.[2]
Hydrophobic Association: The phenyl ring facilitates
stacking and hydrophobic aggregation, critical for mechanical stability and controlling drug diffusion rates.[2]
Structural Variants
The two primary derivatives discussed in literature are:
AAPA (N-acryloyl-4-aminophenylacetic acid): The acrylamide group is directly attached to the phenyl ring.
NAPA (N-acryloyl-L-phenylalanine): Often grouped in this class due to structural homology; the acrylamide is attached to the alpha-carbon, with a benzyl side chain (phenylacetic acid residue).[1]
Synthesis Pathway (Schotten-Baumann Reaction)
The synthesis of these monomers typically follows a modified Schotten-Baumann reaction under basic conditions to scavenge the HCl byproduct.
Figure 1: General synthesis pathway for N-acryloyl amino acid derivatives via Schotten-Baumann chemistry.
This protocol yields a chemically crosslinked hydrogel suitable for drug delivery.[1][2]
Component
Role
Concentration (Example)
Monomer
Functional Unit
1.0 M (AAPA or NAPA)
MBA
Crosslinker
1-3 mol% relative to monomer
APS
Initiator
5 mM
TEMED
Accelerator
10 L/mL
Solvent
Medium
DMSO/Water (if monomer solubility is low)
Step-by-Step Workflow:
Dissolution: Dissolve Monomer and MBA (N,N'-methylenebisacrylamide) in the solvent.[2] Nitrogen purge for 15 minutes to remove oxygen (radical scavenger).[1][2]
Initiation: Add APS (Ammonium Persulfate) and TEMED.[2]
Curing: Cast into glass molds. Allow polymerization for 24 hours at 25°C.
Washing: Immerse gels in distilled water for 48 hours (change water every 6h) to remove unreacted monomers and toxic initiators.[2]
Physicochemical Characterization
pH-Responsive Swelling Mechanism
The defining feature of these hydrogels is their ability to transition from a collapsed (hydrophobic) state to a swollen (hydrophilic) state based on environmental pH.[1]
At pH <
(~4.5): The carboxylic acid groups are protonated (-COOH).[1][2] Hydrogen bonding and hydrophobic interactions (phenyl rings) dominate, causing the gel to collapse.[1][2]
At pH >
: The groups deprotonate (-COO).[1] Electrostatic repulsion between chains forces the network to expand, absorbing water.[2]
Figure 2: Mechanism of pH-dependent swelling and drug release in acrylamido-phenylacetic acid hydrogels.[1]
Quantitative Data: Swelling Ratios
The following table summarizes typical equilibrium swelling ratios (
) for poly(NAPA) based hydrogels found in literature [1, 3].
Medium
pH
Swelling Ratio ()
Mechanism
Simulated Gastric Fluid
1.2
2.5 - 4.0
Protonation leads to network collapse; minimal swelling.[1]
Simulated Intestinal Fluid
7.4
15.0 - 28.0
Ionization of -COOH leads to charge repulsion and high water uptake.[2]
Therapeutic Applications
Site-Specific Oral Drug Delivery
Due to the pH-response profile, these derivatives are ideal for intestinal targeting .
Stomach (pH 1.2): The hydrogel remains collapsed, protecting acid-labile drugs (e.g., peptide drugs, certain immunomodulators) from gastric degradation.[1]
Intestine (pH 7.4): The hydrogel swells, increasing pore size and allowing diffusive release of the payload.[2]
Hollow Core Nanocapsules (NAPA-HPNs)
Recent advancements have utilized N-acryloyl-L-phenylalanine methyl ester to create hollow core nanocapsules.[1][3][4]
Application: Delivery of immunomodulatory drugs (e.g., Sodium Nitroprusside).[1][2][3]
Advantage: The hydrophobic shell (stabilized by the phenyl group) prevents premature leakage, while the core allows high loading capacity.[1][2] These systems have shown efficacy in macrophage polarization (M1 phenotype) [1].[1][2][3]
Biological Activity (Heparin-Like Properties)
Poly(N-acryloyl amino acids) containing phenylalanine/phenylacetic moieties have demonstrated intrinsic biological activity.[1] They can act as "biologically active polyanions," inhibiting heparanase enzyme activity, which is crucial in preventing tumor metastasis [2].[1]
References
Paik, P., et al. (2017).[1][2] Poly-N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties.[1][3][4] Nanoscale, 9(37), 14006-14014.[1]
Rader, C., et al. (2000).[1][2] Poly(N-acryl amino acids): a new class of biologically active polyanions.[1][2] Journal of Medicinal Chemistry.
Nesrinne, S., & Djamel, A. (2017).[1][2][5] Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels. Arabian Journal of Chemistry, 10, S539-S547.[1]
Moad, G., et al. (2018).[1][2] Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization.[1][2][6][7] Polymer Chemistry, 9, 2733-2745.[1][6]
Thermodynamic properties of chiral acrylamide monomers
An In-depth Technical Guide Title: A Thermodynamic Guide to Chiral Acrylamide Monomers: From Synthesis to Stereoselective Polymerization and Application Audience: Researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Title: A Thermodynamic Guide to Chiral Acrylamide Monomers: From Synthesis to Stereoselective Polymerization and Application
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive examination of the thermodynamic properties of chiral acrylamide monomers, materials of significant interest in the fields of advanced polymers and drug development. As a senior application scientist, this document moves beyond mere procedural descriptions to offer deep, field-proven insights into the causal relationships governing polymerization. We will explore the fundamental thermodynamic principles—enthalpy, entropy, and Gibbs free energy—that dictate the viability and stereochemical outcome of polymerization. This guide details robust, self-validating experimental protocols for Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), the core techniques for quantifying these properties. A central focus is placed on the influence of monomer chirality on the thermodynamics of polymerization and molecular recognition, a critical factor for applications ranging from enantioselective separations to controlled drug delivery systems. By integrating foundational theory with practical experimental design and data interpretation, this guide serves as an essential resource for professionals seeking to rationally design and synthesize chiral polymeric materials with precisely controlled properties.
Part 1: Foundational Principles
Introduction to Chiral Acrylamide Monomers
Chiral acrylamide monomers represent a versatile class of building blocks for functional polymers. Typically synthesized from readily available chiral precursors such as amino acids, they introduce stereochemical complexity directly into the monomer structure.[1][2] The reaction of an amino acid ester with acryloyl chloride is a common synthetic route.[2][3] This intrinsic chirality is the foundation for creating polymers with highly ordered three-dimensional structures, such as isotactic or syndiotactic chains.[4][5] The precise spatial arrangement of atoms, or stereochemistry, is not merely an academic detail; it profoundly influences the macroscopic properties of the resulting polymer, including its mechanical strength, thermal stability, and, critically for biomedical applications, its interaction with biological systems.[5][6] Understanding and controlling the thermodynamics of how these monomers assemble is paramount to harnessing their full potential in applications like drug delivery and chiral recognition.[1][7]
The Thermodynamic Imperative in Polymerization
The spontaneity of any chemical reaction, including polymerization, is governed by the change in Gibbs free energy (ΔG). The relationship, described by the equation ΔG = ΔH – TΔS , balances the change in enthalpy (ΔH) and the change in entropy (ΔS) at a given temperature (T).[8] For a polymerization reaction to be thermodynamically favorable, ΔG must be negative.
Enthalpy (ΔH): The enthalpy term reflects the change in bond energies during the reaction. Chain polymerizations of vinyl monomers, including acrylamides, are almost always exothermic (negative ΔH).[8] This is primarily because for each monomer unit added, a relatively weak carbon-carbon π-bond (approx. 64 kcal/mol) is replaced by a much more stable carbon-carbon σ-bond (approx. 83 kcal/mol).[9] For acrylamide specifically, the enthalpy of polymerization (ΔHp) is reported to be in the range of 17-20 kcal/mol (approx. 71-84 kJ/mol), providing a strong enthalpic driving force for the reaction.[10]
Entropy (ΔS): The entropy term represents the change in the degrees of freedom of the system. During polymerization, numerous individual monomer molecules, each with significant translational freedom, are linked into a single macromolecular chain. This results in a substantial decrease in randomness and, therefore, a negative ΔS.[8][9] A negative entropy change contributes unfavorably to the Gibbs free energy, meaning polymerization is always entropically disfavored.[8]
Ceiling Temperature (Tc): The opposing nature of the enthalpy and entropy terms gives rise to the concept of a ceiling temperature (Tc). This is the critical temperature at which the enthalpic and entropic contributions balance perfectly (ΔG = 0), and the polymerization is in equilibrium with its monomer. Above Tc, depolymerization becomes spontaneous. The entropy term (TΔS) dominates at higher temperatures, making it a critical parameter to consider for optimizing polymerization conditions.[9]
Part 2: Experimental Determination of Thermodynamic Parameters
Quantifying the thermodynamic drivers of polymerization requires precise and reliable analytical techniques. Calorimetry, the direct measurement of heat changes, is the gold standard for these investigations.[11]
Differential Scanning Calorimetry (DSC): The Workhorse for Polymerization Enthalpy
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] This allows for the precise quantification of the energy absorbed or released during thermal events like polymerization.[13][14]
Expertise & Experience: While DSC is excellent for obtaining the total heat released during a polymerization reaction (which corresponds to ΔHp), it is an indirect method for determining ΔG and ΔS. Its strength lies in its ability to monitor the kinetics and overall enthalpy of the bulk reaction under controlled temperature programs.[13][15] It is the most common and accessible tool for an initial thermodynamic assessment of a new monomer system.
This protocol is designed as a self-validating system, incorporating essential calibration and control steps.
Instrument Calibration:
Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, which has a well-defined melting point (156.6 °C) and heat of fusion (28.45 J/g).[12] This ensures the accuracy of the measured values.
Sample Preparation:
Accurately weigh 3-5 mg of the chiral acrylamide monomer into a standard aluminum DSC pan.
Add a precise amount of a suitable solvent and a radical initiator (e.g., AIBN). The solvent should have a high boiling point to avoid volatilization during the experiment.[15]
Hermetically seal the pan to prevent any mass loss.
Prepare an identical reference pan containing only the solvent and initiator. Using a matched reference pan minimizes baseline drift.[16]
Experimental Run:
Place the sample and reference pans into the DSC cell.
Equilibrate the cell at a temperature well below the initiator's decomposition temperature (e.g., 30 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the polymerization range until the reaction is complete.[17] The heat flow will show an exothermic peak corresponding to the polymerization.
Data Analysis:
Integrate the area under the exothermic peak. This area directly corresponds to the total heat evolved during the polymerization.
Normalize the heat by the mass of the monomer to obtain the enthalpy of polymerization in Joules per gram (J/g).
Convert this value to the molar enthalpy of polymerization (ΔHp in kJ/mol) using the monomer's molecular weight.
Validation:
Perform a second heating scan on the same sample. The absence of the exothermic peak confirms that the polymerization went to completion in the first scan.[16]
Caption: Workflow for determining polymerization enthalpy (ΔHp) using DSC.
Isothermal Titration Calorimetry (ITC): A Complete Thermodynamic Profile
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event or chemical reaction in solution.[18] A solution of one component (the titrant) is injected in small aliquots into a sample cell containing the other component, and the resulting heat change is measured.[19]
Expertise & Experience: The unparalleled advantage of ITC is its ability to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment.[20] From these values, the Gibbs free energy (ΔG = -RTlnKa) and entropy change (ΔS = (ΔH - ΔG)/T) can be calculated. This makes ITC the definitive tool for dissecting the thermodynamics of chiral recognition, where one enantiomer of a monomer may interact more favorably with a chiral polymer or catalyst than its mirror image.[21][22]
This protocol describes how to measure the differential interaction of two monomer enantiomers (e.g., D- and L-Acryloyl-Alanine) with a chiral polymer.
Sample Preparation & Degassing:
Prepare solutions of the chiral polymer (in the sample cell) and the D- and L-monomer enantiomers (in the syringe) in the exact same, thoroughly degassed buffer. Trustworthiness: Mismatched buffers, especially in pH, can create large heats of dilution that mask the true interaction heat.[19] Degassing is critical to prevent air bubbles from causing artifacts in the data.
Instrument Setup:
Thoroughly clean the sample cell and syringe.
Fill the reference cell with degassed buffer/water.[18]
Load the chiral polymer solution into the sample cell and the first monomer enantiomer (e.g., D-monomer) into the injection syringe.
Allow the system to thermally equilibrate until a stable baseline is achieved.
Titration Experiment:
Perform a series of small, precisely timed injections (e.g., 2 μL each) of the monomer solution into the polymer solution.
The instrument measures the heat change after each injection, which appears as a peak on the thermogram. The area of each peak corresponds to the heat of that injection.
Control Experiment:
To obtain the heat of dilution, perform an identical titration of the monomer solution into the buffer alone (without the polymer). This value will be subtracted from the experimental data to isolate the heat of interaction.
Data Analysis:
Integrate the injection peaks and subtract the heat of dilution.
Plot the resulting heat per mole of injectant against the molar ratio of the reactants.
Fit the data to a suitable binding model (e.g., a one-site independent model) using the instrument's software. This fit yields the thermodynamic parameters: Ka, ΔH, and n.[23]
Comparative Analysis:
Repeat the entire procedure (Steps 1-5) using the other monomer enantiomer (e.g., L-monomer).
Compare the thermodynamic signatures (Ka, ΔG, ΔH, ΔS) for the D- vs. L-monomer. A significant difference in these values provides quantitative proof of chiral recognition.
Caption: Workflow for quantifying chiral recognition using ITC.
Part 3: The Influence of Chirality on Thermodynamics
The presence of a stereocenter in an acrylamide monomer fundamentally influences the thermodynamics of its polymerization and subsequent interactions. This stereochemical information can be propagated along the growing polymer chain, leading to materials with distinct properties.[4][6]
Thermodynamics of Stereoselection
Stereoselective polymerization is the process where one stereoisomer of the polymer is preferentially formed. This preference can be governed by either kinetics or thermodynamics.[24] In a thermodynamically controlled system, the relative stability of the polymer chain conformations dictates the outcome.[24]
For example, during polymerization, an incoming chiral monomer can add to the growing chain end to form one of two diastereomeric relationships: a meso (m) dyad or a racemo (r) dyad. These two possibilities are not energetically equivalent. The interaction between the chiral side group of the incoming monomer and the chiral environment of the polymer chain end can lead to different transition state energies and product stabilities.[24][25]
This energetic difference is the basis of chiral recognition . An ITC experiment can quantify this difference precisely. For instance, the addition of an L-monomer to a growing polymer chain with an L-unit at its end might be enthalpically more favorable (more negative ΔH) and/or entropically more favorable (less negative ΔS) than the addition of a D-monomer.[25] This "mismatch penalty" for the "wrong" enantiomer steers the polymerization towards a stereoregular structure.[25]
Visualization: Energy Landscape of Stereoselection
Caption: Thermodynamic control favors the more stable product diastereomer.
Quantitative Data Summary
To illustrate these concepts, the following tables summarize typical thermodynamic data.
Table 1: Representative Thermodynamic Parameters of Acrylamide Polymerization
Strongly exothermic, providing the primary driving force for polymerization.
ΔSp
Always Negative
Unfavorable; reflects the loss of monomer freedom upon enchainment.[8][9]
| ΔGp | Negative (at T < Tc) | Indicates a spontaneous polymerization process under typical conditions. |
Table 2: Hypothetical ITC Data for Chiral Recognition of D/L-Monomers Binding to a Chiral Polymer
Interaction
Ka (M-1)
ΔG (kJ/mol)
ΔH (kJ/mol)
-TΔS (kJ/mol)
Interpretation
Polymer + L-Monomer
1.5 x 104
-23.8
-30.0
+6.2
Matched Pair: Stronger binding driven by a highly favorable enthalpy change.
| Polymer + D-Monomer | 2.0 x 103 | -18.8 | -15.0 | -3.8 | Mismatched Pair: Weaker binding with a less favorable enthalpy and an unfavorable entropy. |
Note: This is illustrative data to demonstrate the principle of enantioselective interaction.
Part 4: Applications in Drug Development
A deep understanding of the thermodynamics of chiral acrylamide monomers is not just an academic exercise; it directly enables the design of sophisticated materials for pharmaceutical and biomedical applications.
Chiral Environments for Drug Delivery: The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, highlighted the critical importance of chirality in pharmacology.[26] Polymers synthesized from chiral acrylamide monomers can form well-defined helical structures or chiral cavities.[17] These structures can interact differently with the enantiomers of a chiral drug, potentially leading to stereoselective drug encapsulation and release profiles, thereby enhancing therapeutic efficacy and reducing side effects.[26][27]
Enantioselective Separations: Chiral stationary phases are essential for the analytical and preparative separation of racemic drug mixtures. Chiral polymers, covalently bonded to a support like silica, can serve this role. The differential thermodynamics of interaction (as quantified by ITC) between the two drug enantiomers and the chiral polymer stationary phase is the basis for their chromatographic separation.
Improving Drug-like Properties: The acrylamide functional group itself has been shown to be a valuable moiety in drug design. Its incorporation can improve crucial properties like aqueous solubility and cell membrane permeability, enhancing the overall pharmacokinetic profile of a drug candidate.[28][29] When combined with chirality, this offers a dual strategy for optimizing both the physical properties and the stereospecific interactions of new therapeutic agents.[30][31]
Conclusion
The thermodynamic properties of chiral acrylamide monomers are the fundamental determinants of their polymerization behavior and the ultimate function of the resulting polymers. The interplay between the strong enthalpic driving force and the inherent entropic penalty defines the feasibility of polymerization, while the subtle energetic differences arising from stereochemistry govern the polymer's final architecture. Advanced techniques like DSC and ITC provide the essential tools to move from qualitative concepts to quantitative understanding, enabling the rational design of materials. For researchers in drug development, mastering these thermodynamic principles is key to creating next-generation polymers for targeted delivery, enantioselective separations, and enhanced biocompatibility, ultimately leading to safer and more effective medicines.
References
Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements. ACS Publications.
Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry (RSC Publishing).
Precise synthesis of poly(: N -acryloyl amino acid) through photoinduced living polymerization. Western Sydney University.
Isothermal Titration Calorimetry: A Powerful Technique To Quantify Interactions in Polymer Hybrid Systems | Macromolecules. ACS Publications.
"Thermodynamic Properties of Polymers". In - Free.
Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole.
Stereochemistry of Polymers | Overview & Research Examples. Perlego.
Thermodynamics and Stereochemistry of Diels–Alder Polymer Networks: Role of Crosslinker Flexibility and Crosslinking Density | Macromolecules. ACS Publications.
Polymer Thermodynamics. KosekGroup.
Differential Scanning Calorimetry of Polymers: Physics, Chemistry, Analysis, Technology.
Characterization of Polymers using Differential Scanning Calorimetry (DSC).
Isothermal Titration Calorimetry: A Powerful Technique To Quantify Interactions in Polymer Hybrid Systems. ResearchGate.
CHAPTER 1: Kinetics and Thermodynamics of Radical Polymerization. The Royal Society of Chemistry.
Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries.
Differential scanning calorimetry. Wikipedia.
Understanding and Enhancing Stereoselective Polymerization using a Data Science Approach. PMC.
ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE.
Thermodynamics of Polymerization. ResearchGate.
Chiral polymer hosts for circularly polarized electroluminescence devices. RSC Publishing.
Isothermal Titration Calorimetry of Chiral Polymeric Nanoparticles. ResearchGate.
The influence of stereochemistry on the reactivity of the Diels–Alder cycloaddition and the implications for reversible network polymerization | Request PDF. ResearchGate.
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions - Harvard.
Stereochemical enhancement of polymer properties. Scholars@Duke publication.
Sugar-Based Polymers with Stereochemistry-Dependent Degradability and Mechanical Properties. PMC.
Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. ACS Publications.
Entropy production in chiral polymerization. arXiv.org.
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC.
Chiral polymerization: symmetry breaking and entropy production in closed systems.
Chiral polymerization: symmetry breaking and entropy production in closed systems.
Thermodynamics of Polymer Blends.
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC.
Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. MDPI.
Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. PubMed.
Analogue Calorimetric Studies of Blends of Poly(vinyl ester)s and Polyacrylates | Macromolecules. ACS Publications.
11.5.3.1: Thermodynamics of Polymerization. Chemistry LibreTexts.
Method for a convenient and efficient synthesis of amino acid acrylic monomers with zwitterionic structure. Kyushu University.
Synthesis of protected chiral amino acid monomers. ResearchGate.
Chapter 3 Chemistry and Stereochemistry of Polymerization and Copolymerization Reactions with Transition Metal Catalysts | Request PDF. ResearchGate.
Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors | Request PDF. ResearchGate.
3.1: Thermodynamics of Polymerization. Chemistry LibreTexts.
Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect. Science and Education Publishing.
Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia.
A Study of Chiral Biomedical Effects Based on Macrocyclic Carriers | CCS Chemistry.
Heats of polymerization. A summary of published values and their relation to structure.
Synthesis, Characterization and Thermal Properties of Some Acrylamide and Cis-2-Butene-1, 4-Diol Copolymers Using CAN as.
Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org.
Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer.
Research Progress of Molecular Simulation in Acrylamide Polymers with High Degree of Polymerization. MDPI.
Technical Guide: Enantiomeric Distinctions of 2-Acrylamido-2-phenylacetic Acid
[1] Executive Summary This technical guide analyzes the structural, functional, and biocatalytic differences between the (R)- and (S)-enantiomers of 2-Acrylamido-2-phenylacetic acid (AAPA) .[1] As a derivative of phenylg...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide analyzes the structural, functional, and biocatalytic differences between the (R)- and (S)-enantiomers of 2-Acrylamido-2-phenylacetic acid (AAPA) .[1] As a derivative of phenylglycine, AAPA serves as a critical monomer in the synthesis of pH- and temperature-sensitive hydrogels (smart materials) and as a chiral selector in chromatographic ligands.[1]
The core distinction lies not merely in optical rotation, but in their biocatalytic recognition by enzymes such as Penicillin G Amidase (PGA) and the macromolecular tacticity they impart to polymerized structures, which fundamentally alters phase transition behaviors (LCST).
Structural & Physicochemical Distinctions
Stereochemical Configuration
The chirality of AAPA arises at the
-carbon position, linking the carboxylic acid, the phenyl ring, and the acrylamido group.
*Note: Optical rotation signs can invert depending on solvent and pH; absolute configuration (R/S) is the invariant standard.
Molecular Geometry (Visualized)
The following diagram illustrates the mirror-image relationship. The steric bulk of the phenyl group relative to the acrylamido chain dictates the binding fit in enzymatic pockets.
Caption: Stereochemical divergence of AAPA. The spatial arrangement of the phenyl ring is the primary determinant for enzymatic recognition.
Biocatalytic Resolution & Synthesis
The most significant technical difference between the enantiomers is their production pathway. The (R)-enantiomer is industrially significant as it shares the configuration of D-phenylglycine , a key side-chain precursor for semi-synthetic antibiotics (e.g., Ampicillin, Cephalexin).[1]
The Penicillin G Amidase (PGA) Connection
Penicillin G Amidase (PGA) (EC 3.5.1.[2][3]11) exhibits strict stereospecificity. It recognizes the phenylacetyl moiety. In the context of phenylglycine derivatives:
PGA Preference: PGA selectively hydrolyzes (R)-amides or (R)-esters .[1]
Mechanism: The hydrophobic pocket of PGA accommodates the phenyl ring of the (R)-isomer, while the (S)-isomer faces steric clash with the active site residues.
Chemoenzymatic Production Workflow
To obtain pure (R)-AAPA or (S)-AAPA, a "Chiral Pool" approach starting from resolved phenylglycine is preferred over direct resolution of the acrylamido derivative, due to the stability of the acryloyl group.
Caption: Chemoenzymatic route to enantiopure AAPA. PGA is used to resolve the amino acid precursor before the acryloyl group is attached.
Polymerization & Material Science Implications
When AAPA is polymerized to form Poly(2-acrylamido-2-phenylacetic acid) (PAAPA) , the chirality of the monomer dictates the macroscopic properties of the polymer.[1]
Tacticity and Secondary Structure
(R)-Polymer / (S)-Polymer: Homopolymers formed from enantiopure monomers tend to adopt stable helical conformations in solution due to consistent steric stacking of the phenyl rings.[1] This is detectable via Circular Dichroism (CD).[4]
Racemic Polymer: Polymers formed from racemic AAPA are atactic and generally adopt a random coil conformation.
LCST (Lower Critical Solution Temperature) Shift
AAPA-based polymers are thermoresponsive.[1] The transition temperature is sensitive to the hydrogen bonding capability of the amide and carboxyl groups.
Chiral Influence: The ordered structure of enantiopure PAAPA creates a more robust hydrogen bonding network (intramolecular). This often results in a sharper phase transition and a shift in the LCST compared to the racemic polymer.
Application: (R)-PAAPA is preferred for "smart" hydrogels where precise thermal triggering is required, whereas racemic PAAPA yields broader, less defined transitions.[1]
Analytical Characterization Protocols
To validate the difference between (R) and (S) forms, two primary methods are employed.
High-Performance Liquid Chromatography (HPLC)
Separation is achieved using polysaccharide-based chiral stationary phases (CSPs).[1]
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).[1]
Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on Amylose-based columns, though this must be experimentally verified for the specific derivative.[1]
Circular Dichroism (CD) Spectroscopy
This is the definitive test for the polymer state.
(R)-PAAPA: Shows a positive Cotton effect (peak) at ~220 nm (n-
Dissolution: Dissolve 10 mmol of (R)-phenylglycine in 15 mL of 4M NaOH. Cool the solution to 0°C in an ice bath. Causality: Low temperature prevents polymerization of the acryloyl chloride and hydrolysis of the amide product.
Acylation: Dropwise add 11 mmol of Acryloyl Chloride while simultaneously adding 4M NaOH to maintain pH between 9-10. Critical Control: If pH drops below 8, the amine becomes protonated and unreactive; if pH > 12, acryloyl chloride hydrolyzes rapidly.
Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
Work-up: Wash the aqueous phase with DCM (to remove unreacted acid chloride/impurities).
Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 2.0. The (R)-AAPA will precipitate as a white solid.
Purification: Recrystallize from Ethanol/Water (1:1).
Validation: Check melting point (approx 180°C dec) and run chiral HPLC.
References
PubChem. (2025). (S)-2-Acetamido-2-phenylacetic acid | C10H11NO3.[1] National Library of Medicine. Available at: [Link]
Frontiers in Bioengineering and Biotechnology. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide. Available at: [Link]
MDPI Polymers. (2022). Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids. Available at: [Link]
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Available at: [Link]
pH-Sensitive Polymers from Phenylacetic Acid Monomers: A Technical Guide for Advanced Drug Delivery
Executive Summary The precise spatial and temporal control of therapeutic agent release is a cornerstone of advanced drug delivery system (DDS) design. Among the various stimuli-responsive platforms, pH-sensitive polymer...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The precise spatial and temporal control of therapeutic agent release is a cornerstone of advanced drug delivery system (DDS) design. Among the various stimuli-responsive platforms, pH-sensitive polymers have garnered significant attention due to their ability to exploit the inherent pH gradients within the body, such as those found in tumor microenvironments and endo-lysosomal compartments. This technical guide provides an in-depth overview of a promising class of pH-sensitive polymers derived from phenylacetic acid (PAA) monomers. The carboxylic acid moiety of PAA provides a tunable acidic handle (pKa ≈ 4.31) that can be incorporated into polymer side chains, imparting sharp pH-responsive behavior.[1] This guide details the rationale, design, synthesis, characterization, and application of these polymers for researchers, scientists, and drug development professionals. We will explore the synthesis of PAA-containing monomers, their controlled polymerization to afford well-defined architectures, and the subsequent pH-triggered conformational changes that drive drug release mechanisms.
Introduction: The Rationale for Phenylacetic Acid-Based Polymers
Phenylacetic acid is an organic compound featuring a phenyl group and a carboxylic acid functional group.[2] The carboxylic acid is the key to pH sensitivity. In environments with a pH below its pKa, the carboxyl group remains protonated and largely uncharged, allowing the polymer to be relatively hydrophobic and collapsed. As the environmental pH rises above the pKa, the carboxyl group deprotonates to form a negatively charged carboxylate ion.[1] This introduction of charge leads to electrostatic repulsion between adjacent side chains, causing the polymer to swell or transition from a collapsed, hydrophobic state to an extended, hydrophilic one.[3] This conformational change can be harnessed to trigger the release of an encapsulated therapeutic agent.
The phenyl ring in the PAA monomer offers several advantages. It provides a hydrophobic component that can contribute to the formation of stable nanoparticles or micellar cores for encapsulating poorly water-soluble drugs. Furthermore, the aromatic structure allows for potential π-π stacking interactions, which can influence polymer self-assembly and drug loading.
This guide will focus on two primary strategies for incorporating the PAA motif into a polymer backbone:
Strategy A: Polymerization of a vinyl monomer with a phenylacetate pendant group, followed by hydrolysis to expose the carboxylic acid.
Strategy B: Direct polymerization of a monomer where the phenylacetic acid moiety is already present.
Monomer Design and Synthesis
The successful synthesis of well-defined pH-sensitive polymers begins with the careful design and preparation of the monomer. The polymerizable group (e.g., vinyl ether, methacrylate) will dictate the choice of polymerization technique.
This monomer is an example of Strategy A, where a protected form of the carboxylic acid is used for polymerization. The ester linkage can be cleaved post-polymerization to reveal the pH-sensitive group.
Experimental Protocol: Synthesis of 2-(Phenylacetoxy)ethyl Methacrylate
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetic acid (1.0 eq) and 2-hydroxyethyl methacrylate (HEMA) (1.1 eq) in dichloromethane (DCM).
Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution.
Reaction: Stir the reaction mixture at room temperature for 24 hours.
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(phenylacetoxy)ethyl methacrylate.
Monomer Synthesis: Vinyl Ether with a Phenylacetate Pendant
This monomer, also following Strategy A, is suitable for cationic polymerization.
Experimental Protocol: Synthesis of 2-(p-(2-oxo-2-phenylethoxy)phenoxy)ethyl vinyl ether
This synthesis involves a Williamson ether synthesis to couple a vinyl ether alcohol with a phenylacetate derivative.
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxyphenylacetic acid (1.0 eq) and 2-chloroethyl vinyl ether (1.2 eq) in anhydrous dimethylformamide (DMF).
Base Addition: Add potassium carbonate (K2CO3) (2.0 eq) to the mixture.
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.
Work-up: Cool the reaction to room temperature and pour into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
Polymerization Methodologies
The choice of polymerization technique is critical for controlling the polymer's molecular weight, architecture, and dispersity, all of which impact its performance in drug delivery applications. Controlled/"living" polymerization techniques are highly preferred.
Controlled Radical Polymerization: RAFT
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[4]
Experimental Protocol: RAFT Polymerization of 2-(Phenylacetoxy)ethyl Methacrylate (PAEMA)
Reaction Setup: In a Schlenk flask, dissolve PAEMA (100 eq), a suitable RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate, 1.0 eq), and a radical initiator (e.g., azobisisobutyronitrile (AIBN), 0.2 eq) in an appropriate solvent (e.g., 1,4-dioxane or toluene).
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.
Termination and Precipitation: Quench the polymerization by immersing the flask in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).
Purification: Collect the precipitated polymer by filtration and dry under vacuum.
The resulting poly(2-(phenylacetoxy)ethyl methacrylate) (PPAEMA) is a precursor polymer.
Cationic Polymerization
Cationic polymerization is particularly suited for vinyl ether monomers.[5]
Experimental Protocol: Cationic Polymerization of 2-(p-(2-oxo-2-phenylethoxy)phenoxy)ethyl vinyl ether
Reaction Setup: In a dry glass tube under a nitrogen atmosphere, dissolve the monomer in a dry solvent (e.g., methylene chloride) and cool to a low temperature (e.g., -78 °C).
Initiation: Add a pre-chilled solution of a Lewis acid initiator (e.g., BF3OEt2) to the monomer solution.
Polymerization: Allow the reaction to proceed for the desired time.
Termination: Terminate the polymerization by adding a quenching agent (e.g., ammoniacal methanol).
Purification: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
For polymers synthesized using Strategy A, a hydrolysis step is required to deprotect the carboxylic acid groups and render the polymer pH-sensitive.
Experimental Protocol: Hydrolysis of PPAEMA to Poly(2-carboxyethyl methacrylate)
Dissolution: Dissolve the PPAEMA in a suitable solvent (e.g., a mixture of THF and water).
Hydrolysis: Add a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 2-3 equivalents per ester group), to the polymer solution.
Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by FT-IR or NMR).
Acidification and Purification: Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate groups. The pH-sensitive polymer may precipitate. Purify the polymer by dialysis against deionized water to remove salts and other small molecules, followed by lyophilization.
Characterization of Phenylacetic Acid-Based Polymers
A thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.
Technique
Purpose
Expected Observations for PAA-based polymers
¹H NMR Spectroscopy
Confirm monomer synthesis and polymer structure; determine copolymer composition and degree of polymerization.
Appearance of characteristic peaks for the phenyl, methylene, and polymer backbone protons. Disappearance of monomer vinyl peaks after polymerization.
FT-IR Spectroscopy
Confirm functional groups.
Characteristic C=O stretching vibrations for the ester (in the precursor) and carboxylic acid (in the final polymer).
Gel Permeation Chromatography (GPC)
Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
For controlled polymerizations, a narrow PDI (typically < 1.3) is expected.
Acid-Base Titration
Determine the pKa of the polymer.
A titration curve showing a buffering region from which the apparent pKa can be calculated.
Turbidimetry/Dynamic Light Scattering (DLS)
Investigate the pH-dependent solubility and self-assembly (e.g., micelle formation).
An increase in turbidity or particle size as the pH drops below the pKa, indicating polymer collapse or aggregation.
Applications in Drug Delivery
The pH-responsive nature of PAA-based polymers makes them excellent candidates for targeted drug delivery, particularly to acidic microenvironments.
Mechanism of pH-Responsive Drug Release
The primary mechanism involves the swelling or dissolution of the polymer matrix in response to a pH trigger. For instance, a drug-loaded nanoparticle formulated from a PAA-based polymer will be stable at physiological pH (7.4). Upon entering an acidic environment, such as a tumor (pH ~6.5) or an endosome (pH ~5.0-6.0), the carboxylic acid groups become protonated, leading to a hydrophobic-to-hydrophilic transition. This causes the nanoparticle to swell or disassemble, releasing the encapsulated drug.[3]
Caption: Mechanism of pH-responsive drug release from PAA-based nanoparticles.
Formulation of Drug Delivery Systems
PAA-based polymers can be formulated into various DDS, including:
Micelles: Amphiphilic block copolymers containing a PAA-based block can self-assemble into core-shell micelles in aqueous solutions. The hydrophobic core can encapsulate lipophilic drugs, while the hydrophilic shell provides stability.
Hydrogels: Crosslinked networks of PAA-based polymers can form hydrogels that swell significantly in response to pH changes, allowing for controlled release of entrapped drugs.
Conclusion and Future Outlook
Polymers derived from phenylacetic acid monomers represent a versatile and effective platform for the development of pH-sensitive drug delivery systems. The straightforward incorporation of the carboxylic acid functionality, combined with the hydrophobic nature of the phenyl group, provides a tunable system for encapsulating and releasing therapeutic agents in response to specific physiological cues. The use of controlled polymerization techniques like RAFT and ATRP allows for the synthesis of well-defined architectures, such as block copolymers, which are essential for creating sophisticated nanocarriers. Future research in this area will likely focus on the synthesis of novel PAA-derived monomers with additional functionalities, the development of multi-stimuli-responsive systems, and in vivo studies to validate the efficacy and biocompatibility of these promising materials.
References
Encapsulation of phenylacetic acid in block copolymer nanoparticles during polymeriz
pH-sensitive polymers that enhance intracellular drug delivery in vivo - PubMed - NIH. (URL: )
Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agen. (URL: [Link])
Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes - Chemical Review and Letters. (URL: [Link])
A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. (URL: [Link])
Method for preparing phenylacetate - Google P
Effect of Added Salt on the RAFT Polymerization of 2-Hydroxyethyl Methacrylate in Aqueous Media - PMC. (URL: [Link])
Evaluation of poly(2-hydroxyethyl methacrylate) gels as drug delivery systems at different pH values - CORE. (URL: [Link])
High-Performance Kinetic Resolution of N-Acylated Amino Acids using Aminoacylase I
Application Note: AN-BIO-2024-09 Introduction & Core Principle The production of enantiomerically pure amino acids is a cornerstone of modern peptide therapeutics and peptidomimetic drug design. While asymmetric synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-BIO-2024-09
Introduction & Core Principle
The production of enantiomerically pure amino acids is a cornerstone of modern peptide therapeutics and peptidomimetic drug design. While asymmetric synthesis offers one route, enzymatic kinetic resolution remains the industrial gold standard due to its scalability, mild conditions, and high atom economy.
This protocol details the kinetic resolution of N-acetyl-DL-amino acids using Aminoacylase I (EC 3.5.1.14) . Unlike lipases or esterases, Aminoacylase I is highly specific for the hydrolysis of the amide bond in L-enantiomers of N-acylated amino acids, leaving the D-enantiomer intact. This creates a chemically distinct mixture (free L-amino acid vs. N-acyl-D-amino acid) that is easily separated via solubility modulation or solvent extraction.
The Biocatalytic Mechanism
The reaction relies on the enzyme's preference for the L-configuration at the
-carbon. The active site, typically containing a Zinc (Zn) or Cobalt (Co) cofactor, facilitates the hydrolytic attack on the amide carbonyl.
Figure 1: Mechanistic pathway of Aminoacylase I kinetic resolution. The enzyme selectively deacetylates the L-isomer.
Strategic Planning: Critical Parameters
Before initiating the protocol, three critical variables must be optimized for your specific substrate.
is the native cofactor, Co (Cobalt) often enhances activity significantly (up to 2-3 fold) and stabilizes the enzyme structure during long incubations.
Protocol Adjustment: Add 0.5 mM CoCl
to the reaction buffer if conversion rates are sluggish.
Substrate Engineering
The N-acyl group influences reaction rate.
N-Acetyl: The industry standard. Good balance of solubility and reactivity.
N-Chloroacetyl: Higher reactivity (due to electron withdrawal) but harder to prepare.
N-Benzoyl: Much slower reaction rates; generally avoided unless necessary for downstream protection.
Detailed Experimental Protocol
Scale: 10 mmol (approx. 2-3 g of substrate).
Target: Resolution of N-Acetyl-DL-Methionine (Model Substrate).
Phase A: Reagent Preparation
Reaction Buffer (0.1 M Phosphate, pH 7.5):
Dissolve 1.78 g Na
HPO 2HO and 1.36 g KHPO in 100 mL distilled water. Adjust pH to 7.5 using 5M NaOH.
Critical Step: Add CoCl
6HO to a final concentration of 0.5 mM (12 mg per 100 mL).
Enzyme Solution:
Prepare a stock of Aminoacylase I (30 units/mg solid) at 10 mg/mL in the Reaction Buffer.
Phase B: Biotransformation
Substrate Solubilization:
Dissolve 10 mmol of N-Acetyl-DL-Amino Acid in 30 mL of water.
Adjust pH to 7.5 with 2M NaOH (The acetyl group makes the solution acidic; neutralization is required).
Reaction Initiation:
Add Reaction Buffer to bring total volume to 50 mL.
Add 10-20 mg of Enzyme (approx. 300-600 Units).
Incubation:
Incubate at 37°C with gentle orbital shaking (150 rpm).
Time: 24–48 hours.
Monitoring:
Check pH every few hours; the release of free amino acid and acetic acid may lower pH. Re-adjust to 7.5 with dilute NaOH if it drops below 7.0.
Endpoint: Reaction is complete when L-isomer is 100% consumed (50% total conversion). Verify via Ninhydrin stain (TLC) or HPLC.
Phase C: Separation & Workup (The "pH Swing" Method)
This is the most critical step for purity. It relies on the solubility difference between the zwitterionic L-amino acid and the protonated N-acetyl-D-amino acid.
Dialyze enzyme or use a membrane reactor to remove acetate continuously.
Low Conversion (<40%)
Lack of cofactor
Ensure 0.5 mM CoCl or ZnCl is present.
Racemization of Product
Harsh workup conditions
Avoid heating acidic solutions >40°C. Perform extraction rapidly at 4°C.
Emulsion during extraction
Protein denaturation
Filter the acidified mixture through Celite before extraction to remove denatured enzyme.
Poor Solubility of Substrate
Hydrophobic side chain (e.g., Trp, Phe)
Add 5-10% water-miscible co-solvent (DMSO or Methanol). Note: This may reduce enzyme rate slightly.
References
Greenstein, J. P. (1957). Resolution of racemic
-amino acids. In Methods in Enzymology (Vol. 3, pp. 554-570). Academic Press. Link
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989).[4] Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. Link
Amano Enzyme Inc. (n.d.). Aminoacylase I Technical Data Sheet. Link
Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (Chapter 10: Hydrolysis of Amides). Link
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
Technical Guide: 1H NMR Interpretation and Assignment for (S)-2-Acrylamido-2-phenylacetic acid
Executive Summary This guide provides a rigorous structural validation workflow for (S)-2-Acrylamido-2-phenylacetic acid (also known as (S)-N-acryloylphenylglycine). As a functionalized chiral monomer used in molecular i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous structural validation workflow for (S)-2-Acrylamido-2-phenylacetic acid (also known as (S)-N-acryloylphenylglycine). As a functionalized chiral monomer used in molecular imprinting and enzymatic resolution studies, its purity—both chemical and stereochemical—is critical.
This document moves beyond basic spectral listing. It compares the target molecule against its synthetic precursors to establish conversion metrics and introduces a Chiral Solvating Agent (CSA) protocol as a rapid, NMR-based alternative to Chiral HPLC for enantiomeric excess (ee) determination.
Structural Overview & Spin System Analysis
Before interpretation, we must define the expected spin systems to ensure the assignment logic is sound.
Compound: (S)-2-Acrylamido-2-phenylacetic acid
Formula: C₁₁H₁₁NO₃
Key Functional Groups:
Acryloyl Group (Vinyl): An AMX spin system (three non-equivalent protons) displaying characteristic geminal, cis, and trans couplings.
Chiral Center (
-H): A doublet (coupling to the amide NH).
Amide (
): A doublet (coupling to the -H), typically visible in DMSO-.
Phenyl Ring: A multiplet system (often overlapping).
Carboxylic Acid: A broad singlet (highly dependent on water content/exchange).
Visualization: Assignment Workflow
The following diagram outlines the logical flow for assigning this specific molecule, distinguishing it from common impurities.
Figure 1: Decision tree for the structural validation of (S)-2-Acrylamido-2-phenylacetic acid.
Experimental Protocol
Sample Preparation
For polar amino acid derivatives, DMSO-
is the solvent of choice. often leads to poor solubility and broadening of the amide/acid protons.
Mass: Weigh 10–15 mg of the sample.
Solvent: Add 0.6 mL of DMSO-
(99.9% D).
Additives: If the carboxylic acid proton is broad or affects the baseline, add 1-2 drops of
to exchange it out (Note: This will also eliminate the Amide NH signal and collapse the -H doublet to a singlet).
Reference: Calibrate the residual DMSO pentet to 2.50 ppm .
Acquisition Parameters[1]
Pulse Sequence: Standard 1D proton (zg30).
Scans (NS): 16 or 32 (sufficient for >10 mg).
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of vinyl protons).
Temperature: 298 K (
C).
Spectral Assignment & Interpretation[2][3]
The following table provides the assignment for the (S)-enantiomer in DMSO-
.
Table 1: 1H NMR Assignment (400 MHz, DMSO-
)
Position
Type
(ppm)
Multiplicity
Coupling (Hz)
Interpretation Notes
-COOH
Acid
~12.8
Broad s
-
Often very broad or invisible if water is present.
-NH-
Amide
8.85
d
Couples to the -CH. Disappears on shake.
Ar-H
Phenyl
7.30 – 7.45
m
-
Overlapping multiplets for the 5 aromatic protons.
Vinyl
Alkene
6.35
dd
,
The "geminal" proton on the carbonyl side.
Vinyl
Alkene
6.12
dd
,
Trans to the carbonyl (terminal).
Vinyl
Alkene
5.65
dd
,
Cis to the carbonyl (terminal).
-H
Methine
5.58
d
The chiral center. Collapses to a singlet if NH is exchanged.
Detailed Mechanistic Insight
The Acryloyl System (5.6 – 6.4 ppm): This is the "fingerprint" of the reaction success. You must observe three distinct signals. If you see a singlet or simple doublets, polymerization may have occurred (broadening signals) or the acryloyl group has degraded.
The Chiral Proton (5.58 ppm): This doublet is downfield shifted compared to free phenylglycine (~4.5 ppm) due to the electron-withdrawing nature of the amide bond.
Comparative Analysis: Performance & Purity
This section compares the target molecule against alternatives (precursors) and establishes a protocol for enantiomeric purity without HPLC.
Chemical Purity: Product vs. Precursor (Phenylglycine)
The most common impurity is unreacted (S)-phenylglycine.
Feature
(S)-2-Acrylamido-2-phenylacetic acid (Product)
(S)-Phenylglycine (Precursor)
Diagnostic Action
Vinyl Region
Distinct AMX pattern (5.6–6.4 ppm)
Silent (No signals)
Presence of vinyl signals confirms acylation.
-CH Shift
~5.58 ppm (Deshielded by Amide)
~4.50 ppm (Shielded Amine)
Check 4.5 ppm region for unreacted starting material.
Amide NH
Doublet ~8.85 ppm
Broad singlet (Amine/Zwitterion)
Sharp doublet confirms amide formation.
Stereochemical Purity: NMR vs. Chiral HPLC
While Chiral HPLC is the gold standard, it requires specific columns and mobile phase development. NMR with a Chiral Solvating Agent (CSA) is a rapid alternative for checking optical purity during process development.
The Protocol (Self-Validating):
Run the standard spectrum of the product in
(or DMSO- if solubility dictates, though non-polar solvents work better for ion-pairing).
Add 1-2 equivalents of (R)-(+)-1-Phenylethylamine .
Mechanism: The amine forms a diastereomeric salt with the carboxylic acid.
Observation:
Pure (S)-Enantiomer: The Vinyl protons and
-CH will remain as single sets of peaks (shifted slightly).
Racemic Mixture: You will see doubling of the Vinyl or
-CH signals (splitting into two sets of diastereomeric peaks).
Performance Comparison:
Method
Resolution Capability
Time to Result
Cost
1H NMR + CSA
Moderate (Limit of Detection ~2-5% minor enantiomer)
Fast (<15 mins)
Low (Standard reagents)
Chiral HPLC
High (Limit of Detection <0.1%)
Slow (Method Dev + Run time)
High (Columns/Solvents)
Analyst Note: Use the NMR+CSA method for "Go/No-Go" decisions during synthesis. Use HPLC for the final Certificate of Analysis (CoA).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for AMX spin systems and coupling constants).
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
Günther, H. (2013).
Comparative
FT-IR Spectral Analysis of Acrylamido Group in Phenylacetic Acid Derivatives
Executive Summary In the development of Targeted Covalent Inhibitors (TCIs), the acrylamide "warhead" is a critical electrophile designed to react with specific cysteine residues on a target protein.[1][2] When attached...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of Targeted Covalent Inhibitors (TCIs), the acrylamide "warhead" is a critical electrophile designed to react with specific cysteine residues on a target protein.[1][2] When attached to a phenylacetic acid (PAA) scaffold—common in NSAID-derived covalent modifiers—verifying the integrity of the acrylamido group is an analytical bottleneck.
While NMR is the structural gold standard, it is often too slow for high-throughput process analytical technology (PAT). This guide evaluates Fourier Transform Infrared Spectroscopy (FT-IR) as a rapid alternative for characterizing acrylamido-PAA derivatives. We analyze the spectral "masking" effect of the phenyl ring and provide a validated protocol for isolating the diagnostic vinyl vibrations necessary for quality control.
The Analytical Challenge: Spectral Masking
The core difficulty in analyzing acrylamido-phenylacetic acid derivatives lies in the vibrational overlap between the acrylamide warhead (the analyte of interest) and the phenylacetic acid scaffold (the matrix).
The Structural Conflict
The Warhead: The acrylamido group (
) relies on the vinyl double bond () for its biological activity.
The Scaffold: The phenyl ring contains robust aromatic
ring stretches.
In a typical IR spectrum, the acrylamide
stretch (~1610–1635 cm) is frequently obscured by the intense aromatic ring breathing modes of the phenyl group (~1600 cm). Relying solely on the carbonyl region (Amide I) is insufficient because it confirms the amide linkage but not the integrity of the vinyl double bond (which can degrade during synthesis).
Comparative Analysis: FT-IR vs. Alternatives
To determine where FT-IR fits in the analytical workflow, we compare it against the primary alternatives: Raman Spectroscopy and High-Field NMR.
Table 1: Performance Matrix for Acrylamido-PAA Analysis[3]
Feature
FT-IR (ATR)
Raman Spectroscopy
H-NMR (400 MHz+)
Primary Detection Principle
Dipole moment change (Polar bonds: , )
Polarizability change (Non-polar bonds: )
Magnetic resonance of nuclei
Vinyl () Sensitivity
Moderate (Often masked by aromatics)
High (Distinct sharp peak, usually separated)
Definitive (Multiplets at 5.5–6.5 ppm)
Throughput Speed
< 2 minutes (Solid state)
< 5 minutes (Solid/Liquid)
> 15 minutes (Solvation required)
Sample Destructiveness
Non-destructive (Recoverable)
Non-destructive (Risk of laser burn)
Non-destructive (Solvent recovery needed)
Major Limitation
Spectral Overlap (Phenyl vs. Vinyl)
Fluorescence (PAA derivatives often fluoresce)
Solubility & Time
Best Use Case
Routine QC, Process Monitoring, Stability Testing
Polymorph study, Aqueous solutions
Structural Elucidation, Purity Quantification
Expert Insight: While Raman is theoretically superior for detecting the
bond, phenylacetic acid derivatives often exhibit fluorescence that swamps the Raman signal. Therefore, FT-IR remains the preferred rapid QC method , provided the correct "Diagnostic Window" is used.
Detailed Spectral Assignment: The Diagnostic Window
To successfully use FT-IR for these derivatives, you must look beyond the crowded 1600 cm
region. The "Fingerprint Region" contains the Out-of-Plane (oop) Bending vibrations, which are the key to validating the acrylamide group.
Table 2: Critical Wavenumbers for Acrylamido-PAA Derivatives
Objective: Verify the presence of the acrylamide warhead in a synthesized PAA derivative without NMR.
Reagents & Equipment[5][6][7][8]
Instrument: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Resolution: 2 cm
(Critical for resolving the 1600/1620 shoulder).
Scans: 32–64 scans.
Reference Standards: Pure Phenylacetic Acid (negative control) and Acrylamide monomer (positive control).
Step-by-Step Methodology
Background Collection:
Clean the ATR crystal with isopropanol. Ensure no residue remains.
Collect an air background spectrum. Why? To remove atmospheric
(2350 cm) and water vapor.
Negative Control Acquisition (The Scaffold):
Place the Phenylacetic Acid precursor on the crystal. Apply high pressure.[4]
Record spectrum.[5][6] Note the aromatic peaks at ~1600 cm
and the absence of a peak at ~980 cm.
Sample Acquisition (The Derivative):
Place the dried Acrylamido-PAA derivative on the crystal.
Validation Check: Ensure the Absorbance of the strongest peak is < 1.0 to avoid detector saturation.
Data Processing & Analysis (The Subtraction Method):
Normalize both spectra to the Aromatic Ring mode at ~1450 cm
(this bond is unaffected by the reaction).
Compare the 900–1000 cm
region.
Pass Criteria: A distinct, sharp peak appears at 980 ± 5 cm
(Vinyl oop).
Fail Criteria: Absence of the 980 cm
band indicates polymerization or hydrolysis of the warhead.
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for characterizing these covalent inhibitors.
Figure 1: Decision matrix for the spectral verification of acrylamide warheads. Note that while FT-IR is the first-line screen, ambiguity necessitates escalation to NMR.
Personal protective equipment for handling (S)-2-Acrylamido-2-phenylacetic acid
This guide outlines the operational safety protocols for handling (S)-2-Acrylamido-2-phenylacetic acid . ⚠️ CRITICAL PRE-OPERATIONAL VERIFICATION CAS Registry Conflict Alert: Public databases frequently index CAS 112529-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety protocols for handling (S)-2-Acrylamido-2-phenylacetic acid .
⚠️ CRITICAL PRE-OPERATIONAL VERIFICATIONCAS Registry Conflict Alert: Public databases frequently index CAS 112529-15-4 as Pioglitazone Hydrochloride.
Action: Verify your specific Certificate of Analysis (CoA).
Assumption: This guide addresses the acrylamide derivative of phenylacetic acid (often used as a chiral resolving agent or monomer).
Safety Stance: Due to the acrylamide moiety , this substance is treated as a potential sensitizer and neurotoxin until specific toxicological data proves otherwise (Precautionary Principle).
Hazard Profile & Risk Assessment (SAR Analysis)
As a Senior Application Scientist, I derive the safety profile from Structure-Activity Relationships (SAR), combining the known hazards of the parent moieties: Phenylacetic Acid (Irritant) and the Acryloyl Group (Sensitizer/Reactive).
Hazard Class
Likely GHS Classification
Mechanism of Action
Skin/Eye Irritation
Category 2A / 2
The carboxylic acid functionality (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) protonates tissue upon contact, causing immediate irritation or burns.
Sensitization
Skin Sens. 1 (H317)
The acrylamide double bond is an electrophile (Michael acceptor) that can alkylate cysteine residues in skin proteins, leading to allergic contact dermatitis.
Specific Target Organ
STOT SE 3
Fine powder inhalation irritates the upper respiratory tract (mucous membranes).
Systemic Toxicity
Warning (Suspected)
While less volatile than pure acrylamide, the structural potential for neurotoxicity dictates strict avoidance of dermal absorption.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. The lipophilic phenyl ring increases the potential for this compound to penetrate standard glove materials if dissolved in organic solvents.
Tier 1: Standard Handling (Solids < 1g / Dilute Solutions)
Respiratory: Work strictly inside a Chemical Fume Hood . If weighing outside a hood is unavoidable, use a P100 (HEPA) Half-Mask Respirator .
Eyes:Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the corrosive acid risk.
Hands:Double Nitrile Gloves .
Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/white) to visualize tears.
Outer Layer: 5-8 mil Nitrile (Standard Blue/Purple).
Rationale: Acrylate monomers can permeate thin nitrile; double gloving increases breakthrough time significantly.
Hands:Long-cuff Nitrile (12-inch) worn over the lab coat sleeve to prevent wrist exposure.
Body:Tyvek® Sleeves or a disposable apron are recommended to prevent dust accumulation on reusable lab coats.
PPE Decision Logic
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.
Operational Protocol: Step-by-Step
A. Weighing & Transfer (The Critical Step)
Risk: Static electricity can cause the fine powder to "jump," creating airborne dust.
Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.
Static Mitigation: Use an anti-static gun or polonium strip near the balance if available. If not, wipe the spatula with a wet Kimwipe (water) to discharge static before dipping.
Technique: Weigh into a tared vial inside the hood. Do not transport open spatulas across the lab. Cap the vial immediately after weighing.
B. Solubilization
Risk: Exothermic reaction (minor) and splash potential.
Add solvent slowly to the solid.
Solvent Choice: If using DMSO or DMF (common for phenylacetic derivatives), remember these solvents carry dissolved chemicals through the skin .
Glove Discipline: If you splash DMSO solution on your glove, change the outer glove immediately . Do not wait.
C. Decontamination & Doffing
Wipe Down: Clean the balance area with a 1% Sodium Bicarbonate solution (neutralizes the acid) followed by water.
Doffing Sequence:
Remove outer gloves (turn inside out).
Remove goggles.
Remove lab coat.
Remove inner gloves.
Wash hands immediately with soap and cool water (warm water opens pores).
Disposal & Emergency Procedures
Scenario
Protocol
Spill (Solid)
Do not sweep dry. Cover with wet paper towels (to prevent dust), then scoop into a hazardous waste bag. Clean area with soap and water.[1][2][3][4][5][6]
Spill (Liquid)
Absorb with vermiculite or spill pads. Dispose of as Hazardous Chemical Waste (Tag: Acrylamide Derivative/Corrosive).
Skin Contact
Wash with copious soap and water for 15 minutes. Do not use alcohol (enhances absorption). Seek medical attention if rash develops.[2][4]
Eye Contact
Flush at eyewash station for 15 minutes. Hold eyelids open. Seek immediate medical attention (Acidic risk).[1][7][8][9][10]
Waste Stream
Segregate: Do not mix with oxidizers (peroxides) to prevent polymerization. Label clearly as "Toxic/Irritant."
References
National Institutes of Health (NIH) - PubChem. Phenylacetic Acid Compound Summary. Available at: [Link]
Duke University OESO. Guidelines for Safe Use of Acrylamide (Applicable to Derivatives). Available at: [Link]